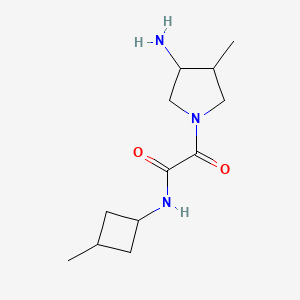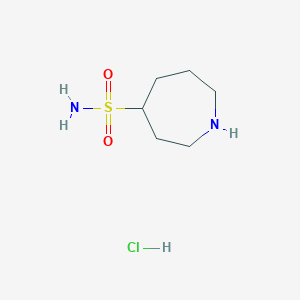
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is a chemical compound that has gained considerable attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to determine its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes that are involved in various biochemical pathways. This inhibition leads to a decrease in the activity of these enzymes, which can result in a decrease in the production of specific molecules and the inhibition of certain physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its mechanism of action and the specific pathways and enzymes that it affects. Studies have shown that this compound has potential applications in the treatment of cancer, inflammation, and other diseases. Additionally, it has been shown to have potential as a drug delivery system and as a catalyst in chemical reactions.
实验室实验的优点和局限性
The advantages of using 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide in laboratory experiments include its potential as a therapeutic agent, its potential as a drug delivery system, and its potential as a catalyst in chemical reactions. However, there are also limitations to using this compound in laboratory experiments. These limitations include the cost of synthesis, the complexity of the synthesis process, and the potential for toxicity.
未来方向
There are several future directions for research involving 2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide. These directions include further studies on its mechanism of action, its potential as a therapeutic agent for specific diseases, and its potential as a drug delivery system. Additionally, future research could focus on the development of new materials and the use of this compound as a catalyst in chemical reactions. Further studies could also be conducted to determine the potential toxicity of this compound and to develop methods for reducing any potential toxicity.
合成方法
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide is synthesized using a multi-step process that involves the reaction of specific reagents in a controlled environment. The synthesis begins with the reaction of 3-methylcyclobutanone with hydroxylamine hydrochloride to yield 3-methylcyclobutanone oxime. This oxime is then reacted with 3-methylcyclobutanone to yield 3-methylcyclobutanone oxime ether. The final step involves the reaction of 3-methylcyclobutanone oxime ether with N-(tert-butoxycarbonyl)-3-aminopyrrolidine to yield this compound.
科学研究应用
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide has potential applications in various fields of scientific research. It has been studied for its potential use as a drug delivery system, as well as its potential as a therapeutic agent for the treatment of various diseases. Additionally, it has been studied for its potential use in the development of new materials and as a catalyst in chemical reactions.
属性
IUPAC Name |
2-(3-amino-4-methylpyrrolidin-1-yl)-N-(3-methylcyclobutyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2/c1-7-3-9(4-7)14-11(16)12(17)15-5-8(2)10(13)6-15/h7-10H,3-6,13H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZZBZIINZBCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)NC(=O)C(=O)N2CC(C(C2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[2-(furan-2-yl)-2-hydroxypropyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358292.png)
![1-tert-butyl-6-[[2-hydroxy-2-(1-methylpyrazol-4-yl)ethyl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358294.png)
![6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358301.png)
![2-[3-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358303.png)
![2-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B7358308.png)

![6-Bromo-2-methylpyrazolo[1,5-a]pyridine](/img/structure/B7358325.png)

![3-Butyl-8-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-7-methylpurine-2,6-dione](/img/structure/B7358337.png)
![2-(6-methoxypyridin-2-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7358342.png)
![3-cyclopropyl-N-[(3R)-1-cyclopropylsulfonylpiperidin-3-yl]piperidine-1-carboxamide](/img/structure/B7358346.png)
![2-[(3aS,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-5-yl]-N-(5-chloropyridin-2-yl)propanamide](/img/structure/B7358350.png)
![1,7-dimethyl-N-(4-methyl-1H-indazol-6-yl)-2,6-dioxa-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B7358364.png)
![2,2-Dimethyl-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobutanenitrile](/img/structure/B7358371.png)